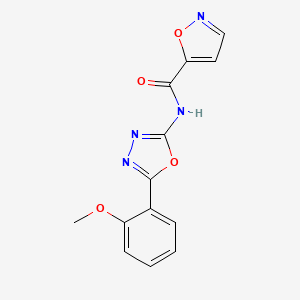
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H10N4O4 and its molecular weight is 286.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of isoxazole derivatives with oxadiazole units. The resulting compound features a complex structure that contributes to its biological activity. The presence of methoxy and oxadiazole groups enhances the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and isoxazole moieties exhibit notable antimicrobial properties. For instance, a related compound demonstrated good antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values indicating efficacy comparable to standard antibiotics like ciprofloxacin.
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| 5a | 20 | P. aeruginosa |
| 5b | 11 | K. aerogenes |
| 5d | 15 | S. aureus |
These results suggest that modifications in the chemical structure, such as the introduction of halogen substituents on the aromatic ring, can enhance antimicrobial potency .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies indicate that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8).
In one study, compounds similar to this compound showed IC50 values in the micromolar range:
| Compound | IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|
| 5a | 2.3 | Huh7 |
| 5r | 17.9 | MCF12A |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0-G1 phase. Flow cytometry assays revealed that these compounds can significantly increase p53 expression levels and caspase-3 cleavage in cancer cells, leading to programmed cell death .
Other Biological Activities
Beyond antimicrobial and anticancer properties, compounds containing oxadiazole units have been reported to exhibit antiparasitic activity and inhibition of carbonic anhydrases relevant to cancer therapy. For example, some derivatives showed selective inhibition against hCA IX and hCA II at nanomolar concentrations .
Propriétés
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-5-3-2-4-8(9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQJBQPSYPTZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














